REACTION_SMILES
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[CH3:21][C:22](=[O:23])[CH3:24].[Cl:1][c:2]1[n:3][c:4]([Cl:5])[n:6][c:7]([Cl:8])[n:9]1.[F:10][c:11]1[cH:12][c:13]([NH2:14])[cH:15][cH:16][c:17]1[CH3:18].[Na+:20].[OH-:19]>>[c:2]1([NH:14][c:13]2[cH:12][c:11]([F:10])[c:17]([CH3:18])[cH:16][cH:15]2)[n:3][c:4]([Cl:5])[n:6][c:7]([Cl:8])[n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)nc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1ccc(Nc2nc(Cl)nc(Cl)n2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |